molecular formula C10H22ClNO2 B2997436 (3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride CAS No. 2567488-90-6

(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride

Cat. No.: B2997436
CAS No.: 2567488-90-6
M. Wt: 223.74
InChI Key: SRTUFIMSMYQRPQ-VTLYIQCISA-N
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Description

(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine hydrochloride is a chiral piperidine derivative characterized by a methoxy group at the 3-position and a tert-butoxy group at the 5-position. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical applications. Its stereochemistry (3R,5R) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Properties

IUPAC Name

(3R,5R)-3-methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-10(2,3)13-9-5-8(12-4)6-11-7-9;/h8-9,11H,5-7H2,1-4H3;1H/t8-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTUFIMSMYQRPQ-VTLYIQCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(CNC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H](CNC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, introduction of the methoxy group, and the attachment of the 2-methylpropan-2-yl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The methoxy and 2-methylpropan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key structural analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
(3R,5R)-3-Methoxy-5-(tert-butoxy)piperidine HCl Methoxy (C3), tert-butoxy (C5) C₁₀H₂₂ClNO₃ ~239.75 (calculated) High lipophilicity; improved metabolic stability
(3R,5S)-Piperidine-3,5-diol hydrochloride Hydroxyl (C3, C5) C₅H₁₂ClNO₂ 153.61 High polarity; poor membrane permeability
4-Methoxypiperidine hydrochloride Methoxy (C4) C₆H₁₄ClNO 151.64 Moderate solubility; simpler structure
(2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol HCl Hydroxyl (C3, C4, C5); hydroxymethyl (C2) C₆H₁₄ClNO₄ 223.63 High solubility; glycosidase inhibitor potential
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine HCl Oxadiazole (C3); methoxymethyl (C5) C₉H₁₅ClN₃O₂ 248.69 Heterocyclic modification; varied bioactivity

Key Observations:

  • Lipophilicity vs. Polarity: The tert-butoxy and methoxy groups in the target compound confer higher lipophilicity compared to hydroxyl-rich analogs like (3R,5S)-piperidine-3,5-diol hydrochloride, which is more polar and water-soluble .
  • Stereochemical Impact: The (3R,5R) configuration distinguishes the target compound from diastereomers such as (3R,5S)-piperidine-3,5-diol hydrochloride, which may exhibit different binding affinities to biological targets .

Solubility and Stability

  • Aqueous Solubility: The hydrochloride salt form ensures moderate solubility for the target compound, though less than hydroxylated analogs like (3R,5S)-piperidine-3,5-diol hydrochloride .
  • Thermal Stability: Bulky tert-butoxy groups may increase melting points compared to simpler derivatives (e.g., 4-methoxypiperidine hydrochloride), though specific data are unavailable in the evidence .

Biological Activity

(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride is a piperidine derivative with significant potential in medicinal chemistry. Its unique structure and stereochemistry suggest various biological activities, making it a subject of interest for pharmaceutical research.

Chemical Structure and Properties

The compound's IUPAC name is (3R,5R)-3-methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride, and its molecular formula is C10H21ClNO2C_{10}H_{21}ClNO_2. The presence of both methoxy and 2-methylpropan-2-yl groups is notable for its pharmacological properties.

Property Value
Molecular Weight221.74 g/mol
Melting PointNot specified
SolubilitySoluble in water (as HCl salt)

The biological activity of (3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially affecting pathways related to pain perception and mood regulation. However, detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit varying degrees of antimicrobial activity. For instance, studies on structurally similar compounds have shown promising results against Gram-positive and Gram-negative bacteria. The antibacterial properties are often linked to the ability of these compounds to inhibit bacterial cell wall synthesis or disrupt membrane integrity .

Anticancer Potential

Recent investigations into piperidine derivatives have highlighted their potential as anticancer agents. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific activity of (3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride in this context requires further exploration.

Case Studies

  • Antibacterial Study :
    A study synthesized several piperidine derivatives and assessed their antibacterial activity against resistant strains of bacteria. One derivative exhibited two to threefold potency compared to standard antibiotics like linezolid against penicillin-resistant strains . This suggests that (3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride could have similar or enhanced antibacterial properties.
  • Anticancer Research :
    In a study focused on novel anticancer agents, piperidine derivatives were shown to induce apoptosis in breast cancer cells via caspase activation. The mechanisms involved include modulation of key apoptotic pathways and enhancement of reactive oxygen species (ROS) production . Further research is needed to determine the specific effects of (3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride on such pathways.

Future Directions

Given the promising preliminary data regarding the biological activities of piperidine derivatives, including (3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride, future research should focus on:

  • In-depth Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models to assess potential clinical applications.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity can guide the development of more potent derivatives.

Q & A

Basic Research Questions

Q. What are the recommended safety precautions when handling (3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine hydrochloride?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH-approved respirators (e.g., P95 or OV/AG/P99 filters) to avoid inhalation of dust or aerosols .
  • Skin/Eye Protection : Wear nitrile gloves and safety goggles compliant with EN 166 standards. In case of contact, rinse skin with soap/water and eyes with water for ≥15 minutes .
  • Storage : Store at 2–8°C in a dry, ventilated area away from incompatible materials (e.g., strong oxidizers) .
  • Spill Management : Use inert absorbents (e.g., vermiculite) for containment and avoid flushing into drains .

Q. How should the purity of this compound be verified in experimental settings?

  • Methodological Answer :

  • HPLC Analysis : Use reverse-phase HPLC with UV detection at 206 nm, assuming uniform response factors for all components. Purity ≥98% is typical for research-grade material .
  • 1H NMR : Detect residual solvents (e.g., acetone at 0.2%) and confirm structural integrity by comparing integration ratios of methoxy (δ 3.3–3.5 ppm) and tert-butoxy (δ 1.2–1.4 ppm) groups .
  • LC/MS : Confirm molecular ion peaks (e.g., [M+H]+ = 312.4 amu for related piperidine derivatives) .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer :

  • Temperature : Store at 2–8°C to prevent thermal degradation of the acid-labile piperidine ring .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the methoxy and tert-butoxy groups .
  • Light Protection : Amber glassware or opaque packaging prevents photolytic cleavage of the piperidine backbone .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis of (3R,5R)-configured piperidine derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., dimethyl (2R*,3R*)-glutamate hydrochloride) to enforce stereoselectivity during ring closure .
  • Reaction Conditions : Neutralize intermediates at low temperatures (0–5°C) to minimize racemization. Catalytic asymmetric hydrogenation (e.g., Ru-BINAP complexes) can enhance enantiomeric excess .
  • Monitoring : Track diastereomeric ratios via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What analytical techniques resolve contradictions in spectral data of structurally similar piperidine hydrochlorides?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Differentiate regioisomers by correlating methoxy (δ 3.3–3.5 ppm) and piperidine proton networks (δ 1.5–3.0 ppm) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., axial vs. equatorial tert-butoxy groups) using single-crystal diffraction .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C12H24ClNO3 for the target compound) to rule out isobaric impurities .

Q. What strategies mitigate racemization in acid-labile piperidine derivatives during HCl salt formation?

  • Methodological Answer :

  • Controlled Protonation : Add HCl gas or 4 M HCl/dioxane at −20°C to avoid excessive heat generation .
  • Buffered Crystallization : Use ethanol/water mixtures with ammonium chloride to stabilize the zwitterionic intermediate .
  • Post-Synthesis Analysis : Compare optical rotation values before and after salt formation to quantify racemization (<2% acceptable for pharmaceutical intermediates) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for piperidine HCl derivatives?

  • Methodological Answer :

  • Sample Purity : Re-crystallize the compound from ethanol/water (3:1) and verify purity via DSC (differential scanning calorimetry) to exclude solvent inclusion .
  • Method Standardization : Use a Büchi M-560 melting point apparatus with a heating rate of 1°C/min for consistency. Literature values (e.g., 175–177°C) may vary due to polymorphic forms .

Experimental Design Considerations

Q. What solvent systems optimize solubility for in vitro assays involving this compound?

  • Methodological Answer :

  • Polar Solvents : Use DMSO for stock solutions (≥50 mg/mL), but limit final DMSO concentration to ≤0.1% to avoid cellular toxicity .
  • Aqueous Buffers : For pharmacokinetic studies, prepare saline solutions (pH 4.5–5.5) to prevent precipitation of the free base .

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